N-(3,3-diphenylpropyl)-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a synthetic organic compound. It features a propyl chain substituted with diphenyl groups and a tetrazole ring, making it a molecule of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Diphenylpropyl Intermediate: Starting with a suitable precursor, such as 3,3-diphenylpropyl bromide, which can be synthesized through Friedel-Crafts alkylation.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of the tetrazole-substituted intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could potentially break down the tetrazole ring or reduce other functional groups.
Substitution: The aromatic rings and the tetrazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings or the tetrazole ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible pharmacological applications, such as acting on specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diphenylpropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)butanamide
- N-(3,3-Diphenylpropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)pentanamide
Uniqueness
N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, or reactivity.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C19H21N5O/c25-19(12-14-24-15-21-22-23-24)20-13-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H,20,25) |
InChI Key |
LCNRVIXWFURANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCN2C=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.